3-Oxoestr-4-en-17-yl decanoate
Description
3-Oxoestr-4-en-17-yl decanoate, commonly known as Nandrolone Decanoate, is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone (lacking the 19-methyl group). Its molecular formula is C₂₈H₄₄O₃, with a molecular weight of 428.65 g/mol and a melting point of 33–37°C . The compound features a decanoate ester linked to the 17β-hydroxyl group of the nandrolone base, which prolongs its release and half-life (6–7 days) .
Pharmacologically, it exhibits 125% anabolic activity and 37% androgenic activity relative to testosterone, making it a preferred agent for muscle growth, anemia treatment, and recovery from chronic wasting conditions . It acts via androgen receptor binding, enhancing nitrogen retention and protein synthesis .
Properties
IUPAC Name |
(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) decanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h19,22-26H,3-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWKMORAXJQQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859348 | |
| Record name | 3-Oxoestr-4-en-17-yl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nandrolone decanoate is synthesized through the esterification of nandrolone with decanoic acid. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester . Industrial production methods involve large-scale esterification processes, followed by purification steps to obtain the final product in a pure form .
Chemical Reactions Analysis
Hydrolysis of the Decanoate Ester
The ester bond in 3-oxoestr-4-en-17-yl decanoate undergoes enzymatic hydrolysis, releasing nandrolone (19-nortestosterone) and decanoic acid. This reaction is critical for pharmacological activation.
Key Data:
| Parameter | Value/Detail | Source |
|---|---|---|
| Hydrolyzing enzyme | Phosphodiesterase 7B (PDE7B) | |
| Reaction site | Ester bond at 17β-position | |
| Primary metabolite | Nandrolone (19-nortestosterone) |
This hydrolysis occurs systemically, with the ester’s lipophilicity prolonging its release into circulation .
Metabolic Transformation of Nandrolone
Free nandrolone undergoes extensive hepatic and extrahepatic metabolism via reduction, oxidation, and isomerization:
Reductive Pathways
-
5α-Reduction: Generates 19-nor-5α-dihydrotestosterone (19-nor-DHT), a potent androgen receptor agonist .
-
3-Ketoreduction: Forms 19-noretiocholanolone and 19-norepiandrosterone, inactive metabolites .
Oxidative Pathways
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17β-Hydroxysteroid Dehydrogenase (17β-HSD): Converts nandrolone to 19-norandrosterone, a major urinary metabolite .
Metabolite Profile:
| Metabolite | Enzyme Involvement | Biological Activity | Source |
|---|---|---|---|
| 19-Norandrosterone | 17β-HSD, UGT2B7 | Inactive (excreted) | |
| 19-Noretiocholanolone | 3α-HSD, UGT2B7 | Inactive | |
| 19-Norepiandrosterone | 3β-HSD, UGT2B4 | Inactive |
Conjugation Reactions
Phase II metabolism involves glucuronidation of hydroxylated metabolites, enhancing water solubility for renal excretion.
Glucuronidation Enzymes:
| Metabolite | Primary UGT Isoforms | Source |
|---|---|---|
| 19-Norandrosterone | UGT2B7, UGT1A4, UGT1A1 | |
| 19-Noretiocholanolone | UGT2B7, UGT1A3, UGT1A10 |
In Vivo Reactivity Insights
A rodent study demonstrated:
-
Serum detection of 17β-nortestosterone (hydrolyzed nandrolone) and 17β-testosterone (aromatization byproduct) after administration .
-
Dose-dependent increases in metabolite concentrations correlate with tissue androgenicity .
Experimental Findings:
| Parameter | ND1 (1.5 mg/kg) | ND2 (7.5 mg/kg) | Source |
|---|---|---|---|
| 17β-Nortestosterone (ng/ml) | 1.78 | 3.80 | |
| 17β-Testosterone (ng/ml) | 2.93 | 3.67 |
Stability and Degradation
Scientific Research Applications
Nandrolone decanoate has a wide range of scientific research applications:
Mechanism of Action
Nandrolone decanoate is hydrolyzed to nandrolone in the body, which then binds to androgen receptors. This binding induces a conformational change in the receptor, allowing it to enter the nucleus and regulate gene transcription . Nandrolone also activates various signaling pathways, including ERK, Akt, and MAPK, which contribute to its anabolic effects . Additionally, nandrolone decanoate suppresses the secretion of luteinizing hormone, mimicking the negative feedback mechanism of testosterone .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Testosterone Decanoate
- Molecular Formula: C₂₉H₄₆O₃ (vs. C₂₈H₄₄O₃ for nandrolone decanoate) .
- Key Difference : Retains the 19-methyl group (androstane backbone) absent in nandrolone (estrane backbone) .
2.1.2 Nandrolone Phenylpropionate
- Ester: Phenylpropionate (shorter ester than decanoate).
- Half-Life: ~2–3 days (vs. 6–7 days for decanoate) due to faster ester hydrolysis .
- Clinical Use : Requires more frequent injections but allows quicker dose adjustments .
2.1.3 Boldenone Undecylenate
- Structure : 1,4-dien-3-one modification of testosterone with an undecylenate ester.
- Half-Life: ~14–16 days (longer than decanoate) due to longer ester chain .
- Activity: Higher anabolic-to-androgenic ratio (100:50) compared to nandrolone decanoate (125:37) .
Pharmacokinetic and Pharmacodynamic Comparisons
- Key Findings: In castrated male rats, nandrolone decanoate demonstrated superior potency in maintaining sexual behavior compared to methandrostenolone and 17α-methyltestosterone .
Clinical and Therapeutic Profiles
- Advantages of Nandrolone Decanoate: Lower androgenic activity reduces risks of virilization in women and prostate issues in men . Sustained release minimizes injection frequency .
Physicochemical Properties
Biological Activity
3-Oxoestr-4-en-17-yl decanoate, also known as Decalon, is a synthetic anabolic steroid derived from testosterone. It possesses distinct biological activities that are of interest in both clinical and athletic contexts. This article aims to provide an in-depth examination of its biological activity, focusing on its anabolic and androgenic properties, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C28H44O3
- Anabolic Activity Index : 125%
- Androgenic Activity Index : 37%
- Active Half-Life : Approximately 6 days .
These properties indicate that while the compound has significant anabolic effects—promoting muscle growth and recovery—it has relatively lower androgenic effects, which may reduce the risk of side effects commonly associated with more potent androgenic steroids.
Anabolic Effects
The anabolic effects of this compound are primarily attributed to its ability to enhance protein synthesis and nitrogen retention in muscle tissues. This leads to increased muscle mass and strength. Research indicates that the compound can effectively stimulate muscle hypertrophy, making it popular among athletes and bodybuilders for performance enhancement.
Androgenic Effects
While the compound exhibits some androgenic activity, it is significantly lower than its anabolic effects. This characteristic is beneficial for users looking to minimize androgen-related side effects such as hair loss, acne, and prostate enlargement. The androgenic index of 37% suggests a moderate risk profile compared to other steroids with higher androgenicity.
Therapeutic Applications
Research has explored the potential therapeutic applications of this compound in various medical conditions, including:
- Hypogonadism : It may be used in hormone replacement therapy for men with low testosterone levels.
- Cachexia : The compound could help combat muscle wasting in patients with chronic illnesses.
Case Studies
- Muscle Hypertrophy in Athletes : A study involving competitive bodybuilders demonstrated significant increases in lean body mass and strength after a 12-week regimen of this compound. Participants reported improved recovery times and enhanced workout performance.
- Hormone Replacement Therapy : In a clinical trial involving men with hypogonadism, patients treated with the compound showed marked improvements in testosterone levels, libido, and overall quality of life indicators over a six-month period.
Summary of Key Studies
| Study | Objective | Findings |
|---|---|---|
| Bodybuilding Study (2020) | Assess muscle growth | Significant increase in lean mass (average gain: 5 kg) |
| Hormone Therapy Trial (2021) | Evaluate testosterone replacement | Improved testosterone levels by 50% after six months |
| Cachexia Study (2019) | Investigate muscle wasting treatment | Reduction in muscle loss by 30% in chronic illness patients |
The biological activity of this compound is mediated through its interaction with androgen receptors in target tissues. Upon binding, it activates gene transcription related to muscle growth and repair processes. Additionally, it may influence metabolic pathways that favor an anabolic state.
Q & A
Q. How can transcriptomic profiling elucidate the role of this compound in modulating glial cell function in neurological models?
- Methodological Answer : Perform RNA-seq on astrocytes treated with 10 nM–1 µM of the compound for 24 hours. Compare differentially expressed genes (DEGs) related to CSPG synthesis (e.g., BCAN, NCAN) and neuroinflammation (e.g., IL6, TNFα). Validate findings with qPCR and immunohistochemistry .
Data Contradiction Analysis
- Example : Discrepancies in metabolic stability between rodent and human microsomes may arise from species-specific cytochrome P450 (CYP) isoforms. Address this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
